2-[(4-Phenoxyphenoxy)methyl]oxirane
Description
Historical Context and Significance of Oxirane Derivatives in Advanced Materials
The utility of compounds containing an oxirane ring, more commonly known as epoxides, has been a cornerstone of polymer chemistry for decades. The inherent strain of the three-membered ether ring makes it susceptible to ring-opening polymerization with a variety of curing agents, leading to the formation of cross-linked thermosetting polymers with a desirable combination of properties. These properties often include excellent adhesion, chemical resistance, and mechanical strength.
Historically, the development of epoxy resins has been dominated by derivatives of bisphenol A (BPA), such as diglycidyl ether of bisphenol A (DGEBA). These materials have found widespread use in coatings, adhesives, electronics, and composites. However, growing concerns over the potential environmental and health impacts of BPA have spurred academic and industrial research into alternative epoxy monomers. This has led to a surge in the exploration of novel oxirane derivatives, particularly those derived from aromatic structures that can impart high thermal stability and mechanical robustness to the resulting polymers.
Current Research Landscape for Aromatic Epoxy Compounds
The current research landscape for aromatic epoxy compounds is vibrant and focused on developing high-performance materials that can meet the demands of advanced engineering applications. A significant area of investigation involves the synthesis and characterization of novel epoxy monomers with tailored molecular architectures. The goal is to create polymers with enhanced properties such as high glass transition temperatures (Tg), improved fracture toughness, low dielectric constants, and inherent flame retardancy.
Aromatic epoxy resins are particularly valued for their high rigidity and thermal stability, which are direct consequences of the aromatic structures in their backbones. Research has shown that the incorporation of ether linkages, such as the phenoxy group, can enhance the processability and toughness of these materials without significantly compromising their thermal performance. Studies on related compounds, such as those with phenoxymethyl (B101242) or other aromatic ether moieties, have demonstrated the potential for creating materials with a favorable balance of properties. For instance, research on the synergy between phenoxy tougheners and epoxy matrices has shown significant improvements in the fracture toughness of the resulting composites. mdpi.com
Scholarly Aims and Scope of Inquiry into 2-[(4-Phenoxyphenoxy)methyl]oxirane
The scholarly inquiry into this compound is driven by the pursuit of novel high-performance epoxy resins. The specific structural features of this compound suggest several avenues of academic investigation. The presence of the phenoxyphenoxy group is of particular interest due to its potential to impart a combination of rigidity, thermal stability, and some degree of flexibility, which could lead to polymers with enhanced toughness compared to those derived from more rigid, fused aromatic structures.
Key research aims likely focus on:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This includes detailed characterization of the monomer using techniques such as NMR and FTIR spectroscopy.
Polymerization Studies: Investigating the polymerization behavior of the monomer with various curing agents to understand its reactivity and the kinetics of the curing process.
Material Properties: A thorough examination of the thermal, mechanical, and dielectric properties of the resulting epoxy thermosets. This would involve measuring properties like glass transition temperature, tensile strength, modulus, fracture toughness, and dielectric constant.
Structure-Property Relationships: Elucidating the relationship between the molecular structure of the repeating unit derived from this compound and the macroscopic properties of the cured polymer. This understanding is crucial for the rational design of new materials.
Interactive Data Table: Properties of this compound and Related Compounds
Below is a searchable and sortable table detailing the physicochemical properties of this compound and a structurally related compound for comparative analysis.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)16-10-15-11-17-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPGCFZWRLQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575232 | |
| Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84267-54-9 | |
| Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Phenoxyphenoxy Methyl Oxirane
Established Synthetic Routes to 2-[(4-Phenoxyphenoxy)methyl]oxirane
Synthesis via Halohydrin Formation and Cyclization (e.g., from Epichlorohydrin (B41342) and Phenol (B47542) Derivatives)
A predominant and well-established method for synthesizing this compound involves the reaction of 4-phenoxyphenol (B1666991) with an excess of epichlorohydrin in the presence of a base. This process proceeds through a two-step sequence: halohydrin formation followed by base-promoted cyclization.
The initial step is the nucleophilic attack of the phenoxide ion (generated from 4-phenoxyphenol and a base) on the electrophilic carbon of epichlorohydrin. This ring-opening reaction forms a chlorohydrin intermediate. Subsequent treatment with a strong base, such as sodium hydroxide (B78521), facilitates an intramolecular Williamson ether synthesis. libretexts.orgwikipedia.org The base deprotonates the hydroxyl group of the halohydrin, and the resulting alkoxide attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming the oxirane ring. youtube.comyoutube.comyoutube.com
The efficiency of this reaction can be influenced by various factors, including the choice of base, solvent, and reaction temperature. Phase-transfer catalysts are sometimes employed to enhance the reaction rate and yield, particularly in biphasic systems. rsc.org For instance, the use of tetraethylammonium (B1195904) bromide (TEBAC) as a phase-transfer catalyst has been reported to be effective. rsc.org
A variation of this method involves a two-stage process where the phenol is first alkylated with epichlorohydrin, which can also act as the solvent, followed by the addition of an aqueous base to induce cyclization. rsc.org This approach can be advantageous in cases where the intermediate aryloxide has limited solubility. rsc.org
Alternative Condensation and Etherification Approaches
While the halohydrin route is common, alternative condensation and etherification strategies exist for the synthesis of related aryloxy oxiranes. One such approach involves the Kabbe condensation, which typically combines an aliphatic ketone with a salicylaldehyde (B1680747) or a 2'-hydroxyacetophenone (B8834) to form chromanones. orgsyn.org Although not a direct route to this compound, this method highlights alternative strategies for forming cyclic ethers from phenolic precursors.
Another general method for epoxide synthesis involves the oxidation of the corresponding alkene. For instance, 4-phenoxystyrene could theoretically be oxidized using reagents like hydrogen peroxide or potassium peroxymonosulfate (B1194676) (KHSO5) to yield 2-(4-phenoxyphenyl)oxirane. google.com However, the direct synthesis of this compound via this pathway from an allylic precursor would require a different starting material.
Novel and Sustainable Synthetic Pathways for this compound
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in the chemical industry. This has led to the exploration of novel catalytic systems and the application of green chemistry principles to the production of epoxides like this compound.
Catalytic Systems in Oxirane Synthesis
The development of advanced catalytic systems offers significant potential for improving the synthesis of oxiranes. While specific examples for this compound are not extensively detailed in the provided results, general advancements in epoxide synthesis are relevant. For instance, the use of metal-based catalysts in oxidation reactions is a key area of research. weizmann.ac.il Ruthenium-based catalysts, for example, have been investigated for the pollution-free preparation of propylene (B89431) oxide using oxygen from the air. weizmann.ac.il
Lewis acids can also catalyze the ring-opening of epoxides, a principle that can be applied in reverse to some extent in catalytic synthesis. researchgate.net The choice of catalyst can influence the regioselectivity and stereoselectivity of the reaction, which is particularly important when synthesizing chiral epoxides.
The use of microreaction systems, or flow chemistry, is another innovative approach that can enhance the efficiency and safety of epoxide synthesis. researchgate.net These systems allow for precise control over reaction parameters such as temperature and reaction time, which can lead to higher yields and selectivities. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Production
The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.govnih.gov In the context of this compound synthesis, these principles can be applied in several ways:
Waste Prevention: Optimizing reactions to maximize atom economy and minimize the formation of byproducts is a core principle. nih.gov
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, is a key goal. rsc.orgnih.gov The use of epichlorohydrin as both a reactant and a solvent, as seen in some procedures, can reduce the need for additional organic solvents. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. nih.gov The development of highly active catalysts can facilitate reactions under milder conditions.
Use of Renewable Feedstocks: While not directly applicable to the phenoxy-based starting materials in this case, the principle encourages the use of raw materials derived from renewable resources. nih.gov
Catalysis: The use of catalysts is inherently a green chemistry principle, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. nih.gov
The application of flow chemistry can also contribute to a greener process by reducing waste and improving energy efficiency. dcatvci.org
Reaction Mechanism Analysis of Key Synthetic Steps for this compound Formation
The primary synthetic route to this compound via the halohydrin pathway involves two key mechanistic steps: nucleophilic ring-opening of epichlorohydrin and intramolecular SN2 cyclization.
The reaction is initiated by the deprotonation of 4-phenoxyphenol by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the oxirane ring in epichlorohydrin. This is a nucleophilic substitution reaction where the epoxide ring is opened.
The subsequent and crucial step is the intramolecular SN2 reaction. youtube.comyoutube.com The alkoxide ion, formed by the deprotonation of the hydroxyl group of the chlorohydrin intermediate, acts as an internal nucleophile. It attacks the carbon atom bonded to the chlorine atom from the backside, leading to the displacement of the chloride ion and the formation of the strained three-membered ether ring of the oxirane. youtube.comyoutube.com The stereochemistry of this step is critical, as the SN2 reaction proceeds with an inversion of configuration at the carbon center being attacked.
The mechanism is analogous to the Williamson ether synthesis, but occurs within the same molecule. libretexts.orgyoutube.com The proximity of the nucleophile and the leaving group in the halohydrin intermediate facilitates this intramolecular cyclization. youtube.com
Purification and Isolation Techniques for High-Purity this compound
The synthesis of this compound, like many chemical processes, yields a crude product that contains unreacted starting materials, by-products, and other impurities. The attainment of high-purity this compound is crucial for its subsequent applications, necessitating effective purification and isolation strategies. The choice of purification method is largely dependent on the physical state of the crude product (whether it is a solid or an oil) and the nature of the impurities present. Commonly employed techniques for the purification of aromatic epoxides and glycidyl (B131873) ethers, which are structurally analogous to the target compound, include solvent extraction, washing, column chromatography, and recrystallization.
For the structurally related insecticide, pyriproxyfen (B1678527), which features a 4-phenoxyphenoxy moiety, purification of the crude product has been successfully achieved through a multi-step process. This process involves filtering the reaction mixture, followed by washing with water and subsequent removal of the solvent under vacuum to obtain the crude product. This initial workup is often followed by more refined purification techniques to achieve higher purity.
Solvent Extraction and Washing:
A fundamental step in the purification of this compound involves liquid-liquid extraction. After the synthesis, the reaction mixture is typically quenched with water, and the organic product is extracted into a water-immiscible organic solvent. The choice of solvent is critical and is based on the solubility of the product and the ease of its subsequent removal. Solvents such as toluene (B28343) and ethyl acetate (B1210297) are often employed for this purpose.
The organic layer is then washed sequentially with water, dilute acidic solutions, and/or dilute basic solutions to remove water-soluble impurities, unreacted phenolic precursors, and any remaining catalysts. For instance, washing with a dilute sodium hydroxide solution can help in removing unreacted 4-phenoxyphenol. This is followed by a final wash with brine to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase. The purified organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, followed by filtration and removal of the solvent under reduced pressure.
Recrystallization:
For solid crude products, recrystallization is a powerful technique for achieving high purity. This method relies on the difference in solubility of the desired compound and the impurities in a suitable solvent or solvent system. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
In the case of compounds structurally similar to this compound, such as the insecticide pyriproxyfen, a mixed solvent system has proven effective. One documented method involves dissolving the crude product in a good solvent like ethyl acetate or toluene at an elevated temperature, followed by the addition of a poor solvent, such as methanol, to induce the precipitation of impurities. Subsequent cooling of the filtrate allows for the crystallization of the high-purity product. patsnap.comgoogle.com This technique has been reported to yield purities exceeding 98.5%. google.com Another approach for a related precursor, 1-(4-phenoxyphenyl)-2-propanol, indicates that a purity of over 97% can be achieved simply by cooling the reaction mixture to induce crystallization, without the need for extensive organic solvent refining.
A general procedure for recrystallization would involve dissolving the crude this compound in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum.
Column Chromatography:
For purification of both liquid and solid samples, and especially for the removal of closely related impurities, column chromatography is a highly effective technique. Silica gel is the most common stationary phase used for the purification of aromatic glycidyl ethers due to its polarity. google.com The separation is based on the differential adsorption of the components of the mixture onto the stationary phase as they are passed through the column with a liquid mobile phase.
The selection of the mobile phase, or eluent, is critical for achieving good separation. A systematic approach often involves preliminary analysis using thin-layer chromatography (TLC) to determine the optimal solvent system. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or dichloromethane, is typically used. The polarity of the eluent can be gradually increased (gradient elution) to first elute the less polar impurities and then the desired product, followed by the more polar impurities.
Table 1: Illustrative Purification Data for a Structurally Related Compound (Pyriproxyfen)
| Purification Step | Solvent System | Purity Achieved | Reference |
| Initial Workup | Water wash, solvent evaporation | 85.1% - 85.7% (crude) | patsnap.comgoogle.com |
| Recrystallization | Ethyl acetate / Methanol | > 98.5% | google.com |
| Recrystallization | Toluene / Methanol | > 98.5% | google.com |
Note: This data is for the structurally related insecticide pyriproxyfen and is presented to illustrate the potential effectiveness of the described purification techniques for this compound.
Polymerization Science of 2 4 Phenoxyphenoxy Methyl Oxirane
Mechanisms of 2-[(4-Phenoxyphenoxy)methyl]oxirane Polymerization
The polymerization of this compound proceeds primarily through ring-opening polymerization (ROP), a process driven by the relief of strain in the three-membered oxirane ring. This can be initiated by anionic, cationic, or coordination-based mechanisms.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) of epoxides like this compound is initiated by strong nucleophiles, such as alkali metal alkoxides or organometallic compounds. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring. This attack leads to the opening of the ring and the formation of an alkoxide propagating species.
The general steps involved are:
Initiation: A nucleophilic initiator (I⁻) attacks a carbon atom of the oxirane ring, opening it and forming an active center.
Propagation: The newly formed alkoxide end-group of the polymer chain attacks another monomer molecule, adding it to the chain. This process repeats, leading to polymer growth.
Termination/Chain Transfer: The polymerization can be terminated by proton-donating impurities or chain transfer agents. However, under highly pure conditions, the polymerization can be "living," meaning the active centers remain after the monomer is consumed.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as Brønsted acids (e.g., HClO₄, H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃), which activate the monomer. nih.gov The mechanism involves the protonation of or coordination to the oxygen atom of the oxirane ring, making the ring more susceptible to nucleophilic attack by another monomer molecule. nih.gov
The key stages of CROP are:
Initiation: An initiator activates the oxygen atom of the oxirane, forming a tertiary oxonium ion.
Propagation: A monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the activated ring and causing it to open. This regenerates the active oxonium ion at the new chain end.
Termination/Chain Transfer: These reactions are common in CROP and can occur through various pathways, making it often more difficult to achieve a living polymerization compared to AROP.
The study of CROP for other cyclic ethers like tetrahydrofuran (B95107) and 2-oxazolines provides insight into these mechanisms. nih.govrsc.orgresearchgate.net For instance, kinetic studies on 2-oxazoline polymerization have shown that functional groups on the monomer can influence the propagation rate. rsc.org In some advanced systems, it is even possible to conduct cationic and anionic polymerizations simultaneously in a one-pot synthesis to create block copolymers, a method known as cationic-anionic synchronous polymerization (CAP). nih.govnih.gov
Table 1: Comparison of Anionic and Cationic Ring-Opening Polymerization for Epoxides
| Feature | Anionic Ring-Opening Polymerization (AROP) | Cationic Ring-Opening Polymerization (CROP) |
|---|---|---|
| Initiators | Nucleophiles (e.g., alkoxides, hydroxides, organometallics) | Electrophiles (e.g., Brønsted acids, Lewis acids, onium salts) nih.gov |
| Propagating Species | Alkoxide anion | Tertiary oxonium ion |
| "Living" Character | More readily achieved under pure conditions nsf.gov | Less common due to frequent termination and chain transfer reactions |
| Side Reactions | Generally fewer side reactions | Prone to backbiting (formation of cyclic oligomers) and chain transfer |
| Monomer Reactivity | Sensitive to steric hindrance at the ring carbons | Activated by the initiator; sensitive to the basicity of the monomer's oxygen |
Coordination Polymerization Aspects
Coordination polymerization is a specific type of ionic polymerization where the initiator forms a coordination complex with the monomer before insertion into the polymer chain. This mechanism can offer superior control over the polymer's stereochemistry (tacticity). Catalysts such as zinc or aluminum-based systems are often employed. For other oxiranes, like methyl oxirane, dimetalcyanide (DMC) catalysts have demonstrated high activity and the ability to produce polymers with a narrow distribution of molecular weights. researchgate.net
For this compound, a coordination catalyst would interact with the oxygen of the oxirane ring. The bulky side group would play a crucial role in directing the orientation of the incoming monomer, potentially leading to the formation of stereoregular polymers (isotactic or syndiotactic).
Ring-Opening Copolymerization of this compound with Other Monomers
Ring-opening copolymerization allows for the synthesis of polymers with tailored properties by incorporating two or more different monomers into the same polymer chain. This compound can be copolymerized with other cyclic ethers or esters to modify the characteristics of the final material. The resulting polymer structure—be it random, alternating, or block—depends on the polymerization method and the reactivity ratios of the comonomers.
For example, copolymerizing with flexible monomers like ethylene (B1197577) oxide or propylene (B89431) oxide could reduce the rigidity imparted by the bulky phenoxyphenoxy side groups, thereby lowering the glass transition temperature of the resulting copolymer. Block copolymers can be synthesized via sequential monomer addition in a living polymerization system. nih.gov The synthesis of cross-linkable copolyethers has been achieved through the copolymerization of propylene oxide and furfuryl glycidyl (B131873) ether, demonstrating a strategy to introduce specific functionalities. rsc.org
Table 2: Potential Comonomers for Copolymerization with this compound
| Potential Comonomer | Chemical Name | Expected Impact on Polymer Properties |
|---|---|---|
| Ethylene Oxide | Oxirane | Increases hydrophilicity and flexibility; lowers glass transition temperature. |
| Propylene Oxide | 2-Methyloxirane | Increases flexibility; introduces chirality. |
| ε-Caprolactone | Oxepan-2-one | Introduces biodegradable ester linkages; creates polyether-polyester copolymers. |
| Furfuryl Glycidyl Ether | 2-[(Furan-2-ylmethoxy)methyl]oxirane | Incorporates reactive furan (B31954) groups for cross-linking. rsc.org |
Kinetics and Thermodynamics of this compound Polymerization
The polymerization of this compound is governed by fundamental kinetic and thermodynamic principles.
The kinetics of ring-opening polymerization are influenced by several factors, including the type and concentration of the initiator, monomer concentration, temperature, and solvent. mdpi.com The rate of polymerization is generally proportional to the concentrations of the monomer and the active propagating species. Kinetic investigations of similar systems, such as the polymerization of olefins catalyzed by metallocenes, show that the choice of catalyst and co-catalyst significantly impacts reaction rates and the properties of the resulting polymer. nih.gov
Control of Polymer Architecture and Molecular Weight Distribution
Precise control over the polymer's architecture, molecular weight, and molecular weight distribution is crucial for tailoring its properties for specific applications.
In living polymerization systems, such as a well-controlled AROP, the number-average molecular weight (Mn) of the resulting polymer can be predetermined by the initial molar ratio of monomer to initiator ([M]/[I]). nsf.gov Such systems are characterized by a narrow molecular weight distribution, with a Polydispersity Index (PDI = Mw/Mn) approaching 1.0. In contrast, polymerizations involving significant chain transfer or termination reactions typically yield polymers with a broader distribution (higher PDI). researchgate.net
The architecture of the polymer can also be controlled. For example, block copolymers can be synthesized by the sequential addition of different monomers to a living polymerization system. nih.gov Furthermore, the specific chemical structure of the monomer can be used to influence the final properties. The bulky and rigid phenoxyphenoxy side group in this compound is expected to significantly impact the thermal and mechanical properties of the resulting polymer. The functionalization of polymers with specific end groups is another strategy to control properties and promote surface segregation of desired moieties. researchgate.net
Synthesis of Block and Graft Copolymers
The synthesis of block and graft copolymers allows for the combination of distinct polymer properties into a single macromolecule. For monomers like this compound, this opens avenues for creating materials with tailored performance characteristics.
Block Copolymers: The synthesis of block copolymers involving this compound can be approached through sequential living polymerization techniques. Anionic ring-opening polymerization is a common method for oxiranes. For instance, a living polymer chain, such as polystyrene (PS), initiated with an organometallic initiator like n-butyllithium, can be used to initiate the polymerization of this compound. This would result in a diblock copolymer, for example, PS-b-poly(this compound). The bulky nature of the phenoxyphenoxy group may influence the polymerization kinetics, potentially leading to a slower propagation rate compared to less substituted oxiranes like ethylene oxide or propylene oxide.
Graft Copolymers: Two primary strategies are employed for synthesizing graft copolymers: "grafting from" and "grafting onto".
"Grafting From": This method involves a polymer backbone functionalized with initiating sites from which the side chains of poly(this compound) can be grown. For example, a polymer like poly(4-vinylbenzyl chloride) can be modified to create initiating sites for the anionic polymerization of the oxirane monomer. This approach can lead to a high density of grafted chains.
"Grafting Onto": In this approach, pre-synthesized poly(this compound) chains with reactive end groups are attached to a complementary functionalized backbone. For example, a hydroxyl-terminated poly(this compound) can be reacted with a polymer containing isocyanate groups. The efficiency of the "grafting onto" method can be limited by the steric hindrance of the bulky side chains, which may impede the reaction between the side chain and the backbone.
The table below summarizes hypothetical examples of block and graft copolymers based on general polymerization principles.
| Copolymer Type | Synthesis Method | Potential Backbone/Block 1 | Grafted Chain/Block 2 |
| Diblock | Sequential Anionic Polymerization | Polystyrene | Poly(this compound) |
| Triblock | Sequential Anionic Polymerization | Poly(ethylene oxide) | Poly(this compound) |
| Graft ("From") | Anionic Polymerization | Poly(4-vinylbenzyl chloride) | Poly(this compound) |
| Graft ("Onto") | Coupling Reaction | Poly(styrene-co-maleic anhydride) | Poly(this compound) |
Network Formation and Cross-linking Density in Cured Systems
The curing of epoxy resins like this compound with appropriate hardeners leads to the formation of a three-dimensional polymer network. The properties of this network are highly dependent on the structure of the epoxy monomer and the curing agent, as well as the curing conditions.
Cross-linking Density: The cross-linking density, which is the number of cross-links per unit volume, is a critical parameter that determines the mechanical and thermal properties of the cured resin. It can be influenced by several factors:
Stoichiometry: The ratio of epoxy groups to hardener functional groups is crucial. An optimal stoichiometric ratio generally leads to the highest cross-linking density and, consequently, the best mechanical properties.
Curing Temperature and Time: Higher curing temperatures can accelerate the curing reaction but may also lead to side reactions that could affect the network structure. An adequate curing time is necessary to ensure the reaction goes to completion.
Monomer Structure: The large, rigid phenoxyphenoxy group in this compound is expected to result in a lower cross-linking density compared to smaller, more flexible epoxy monomers, assuming the same curing conditions. This is because the bulky groups can prevent the epoxy groups from coming into close proximity for reaction.
The cross-linking density can be experimentally estimated using techniques such as dynamic mechanical analysis (DMA) or swelling tests. The storage modulus in the rubbery plateau region, obtained from DMA, is proportional to the cross-linking density.
The following table illustrates the expected qualitative effects on cross-linking density.
| Factor | Change | Expected Effect on Cross-linking Density |
| Curing Agent Concentration | Increase towards stoichiometric ratio | Increase |
| Curing Temperature | Increase | Increase (up to a point) |
| Presence of Bulky Side Group | Phenoxyphenoxy vs. a smaller group | Decrease |
Influence of Substituents on this compound Polymerization Behavior
The polymerization behavior of this compound can be significantly altered by introducing substituents onto the phenoxy or phenyl rings of the side group. These substituents can exert both electronic and steric effects.
Electronic Effects: Electron-donating groups (e.g., alkyl groups) or electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic rings can modify the electron density of the ether linkages and, to a lesser extent, the oxirane ring.
Electron-donating groups can increase the electron density of the oxygen atoms in the ether linkages, potentially affecting the monomer's reactivity in certain polymerization mechanisms.
Electron-withdrawing groups can decrease the electron density, which might make the ether linkages more susceptible to side reactions under certain conditions, but could also influence the acidity of any protons on the aromatic rings.
Steric Effects: The size and position of the substituents can have a profound impact on the polymerization due to steric hindrance.
Substituents near the oxirane ring: Bulky substituents on the phenyl ring closest to the oxirane could further hinder the approach of the initiator or the propagating chain end, thereby reducing the rate of polymerization.
Substituents on the terminal phenoxy group: Substituents on the outer phenoxy ring would have a less direct steric effect on the polymerization itself but would significantly impact the properties of the resulting polymer, such as its glass transition temperature and solubility.
The table below provides a hypothetical analysis of the influence of different substituents on the polymerization of this compound.
| Substituent Type | Position on Side Group | Primary Effect | Expected Influence on Polymerization Rate (Anionic) |
| Methyl (-CH₃) | Ortho to ether linkage | Steric/Electronic | Decrease |
| Chloro (-Cl) | Para to ether linkage | Electronic | Minor effect |
| tert-Butyl (-C(CH₃)₃) | Para to ether linkage | Steric | Minor effect on rate, significant effect on polymer properties |
| Nitro (-NO₂) | Ortho to ether linkage | Steric/Electronic | Decrease |
Lack of Specific Research Data for this compound
Following a comprehensive review of available scientific literature and data, it has been determined that there is a significant lack of specific research findings for the chemical compound This compound pertaining to its role in advanced materials science and engineering. Extensive searches did not yield specific data regarding its integration into epoxy resin systems, its function as a reactive monomer, its contribution to curing kinetics, its role as a reactive diluent, or its impact on the crystalline nature of cured systems.
Similarly, no detailed information or research was found concerning the fabrication of high-performance composites, adhesives, or its specific application in microelectronic packaging materials using this particular compound.
While general principles of epoxy chemistry suggest that a molecule with the structure of this compound would likely function as a reactive component in resin systems due to its oxirane ring, the absence of specific studies on this compound prevents a detailed and scientifically accurate discussion as outlined. The reactivity of the oxirane ring is a well-established principle in polymer chemistry, allowing such molecules to participate in polymerization reactions. However, without dedicated research, any description of its specific effects on curing kinetics, viscosity, or final material properties would be speculative.
Due to the strict requirement to focus solely on This compound and the lack of available data, it is not possible to generate the requested article with the required level of detail and scientific accuracy for the specified sections and subsections.
Role in Advanced Materials Science and Engineering
Fabrication of High-Performance Composites and Adhesives using 2-[(4-Phenoxyphenoxy)methyl]oxirane
Development of Advanced Coatings and Paints
The compound this compound is utilized as a monomer in the synthesis of epoxy resins, which are valued for their excellent mechanical properties, chemical resistance, and thermal stability. The incorporation of this and similar oxirane compounds into polymer matrices can enhance toughness and durability. Its reactivity allows it to be used in formulating coatings that require rapid curing and strong bonding capabilities. Protective coatings formulated with this compound can offer enhanced durability against environmental degradation.
The low viscosity of related methoxy-substituted oxiranes enhances their utility in coatings, suggesting that this compound likely shares this beneficial property. The structure of the epoxy monomer, with its combination of a flexible ether linkage and a rigid phenyl group, contributes to the desirable properties of the resulting coatings.
Use in Structural Adhesives and Sealants
The inherent reactivity of the oxirane ring in this compound makes it a valuable component in the formulation of structural adhesives and sealants. The epoxide group is highly strained and susceptible to nucleophilic attack, which is the fundamental mechanism behind the curing of epoxy-based adhesives. This reactivity facilitates the formation of strong and durable cross-linked networks, essential for high-performance bonding.
Structure-Performance Relationships in this compound-Derived Materials
The performance of materials derived from this compound is intrinsically linked to its molecular structure. The interplay between the flexible ether linkages, the rigid aromatic rings, and the reactive oxirane group dictates the macroscopic properties of the resulting polymers.
Correlation of Molecular Structure with Mechanical Properties of Cured Polymers
The mechanical properties of polymers cured with this compound are a direct consequence of its molecular architecture. The presence of two ether linkages in the backbone provides a degree of rotational freedom, which can translate to enhanced toughness and flexibility in the cured polymer. This is in contrast to more rigid epoxy monomers that can lead to brittle materials.
The aromatic rings, on the other hand, contribute to the stiffness and strength of the polymer network. This combination of flexible and rigid segments allows for a tailored balance of mechanical properties, such as tensile strength, modulus, and elongation at break. The crosslink density, determined by the curing agent and conditions, also plays a crucial role in the final mechanical performance. Research on related epoxy systems has shown that increasing the content of flexible oligomers can lead to increased impact strength. electronics.org
Table 1: Predicted Mechanical Properties of this compound-Based Polymers
| Property | Predicted Outcome | Rationale |
| Tensile Strength | High | The rigid phenoxy groups contribute to the strength of the polymer backbone. |
| Flexibility | Moderate to High | The ether linkages in the molecular structure allow for chain mobility. |
| Impact Strength | High | The combination of rigid and flexible segments can effectively dissipate impact energy. electronics.org |
| Adhesion | Excellent | The reactive oxirane group forms strong covalent bonds with various substrates. |
Impact on Thermal Stability and Chemical Resistance of the Polymer Matrix
The chemical resistance of the polymer matrix is also enhanced by the structure of this compound. specialchem.com The highly cross-linked nature of cured epoxy resins provides a barrier to the ingress of chemicals. specialchem.com The aromatic rings are resistant to attack from a wide range of solvents and corrosive agents. specialchem.com The ether linkages can be susceptible to strong acids, but for most applications, the chemical resistance is excellent. Cross-linked polymers, such as those formed from this oxirane, generally exhibit better chemical resistance than linear polymers. specialchem.com
Influence on Electrical and Dielectric Properties in Electronic Applications
Epoxy resins are widely used in electronic and electrical applications due to their excellent insulating properties. researchgate.net The incorporation of this compound into these resins can further enhance their dielectric performance. The low polarity of the phenoxyphenoxy group contributes to a low dielectric constant and dissipation factor, which are crucial for high-frequency applications and for minimizing signal loss in electronic components. electronics.org
The bulky nature of the molecule can also increase the free volume within the polymer matrix, which can help to reduce moisture absorption. electronics.org Water absorption is detrimental to the electrical properties of insulating materials, as it increases the dielectric constant and loss tangent. electronics.org Therefore, the hydrophobic nature of the phenoxyphenoxy moiety is advantageous for maintaining stable dielectric properties in humid environments. electronics.org
Table 2: Predicted Electrical Properties of this compound-Based Materials
| Property | Predicted Value | Rationale |
| Dielectric Constant | Low | The non-polar nature of the phenoxy groups contributes to a low dielectric constant. electronics.org |
| Dissipation Factor | Low | Reduced molecular polarity leads to lower dielectric loss. electronics.org |
| Volume Resistivity | High | The excellent insulating properties of the epoxy matrix are maintained and potentially enhanced. |
| Moisture Absorption | Low | The hydrophobic phenoxyphenoxy structure helps to repel water. electronics.org |
Novel Applications and Emerging Technologies for this compound-Based Materials
The unique combination of properties offered by this compound opens up possibilities for its use in a variety of advanced applications and emerging technologies. Its ability to enhance toughness, thermal stability, and dielectric performance makes it a candidate for next-generation materials.
One area of potential is in the development of high-performance composites for the aerospace and automotive industries. By incorporating this epoxy monomer into carbon fiber or glass fiber reinforced plastics, it may be possible to create lighter and more durable structural components with improved resistance to environmental factors.
Furthermore, the favorable dielectric properties of materials derived from this compound suggest its potential use in advanced electronic packaging and encapsulation. As electronic devices become smaller and more powerful, the need for insulating materials with low dielectric constants and high thermal stability becomes increasingly critical.
Emerging research into functional coatings could also benefit from the properties of this compound. For example, it could be used to develop anti-corrosion coatings with superior barrier properties or in the formulation of coatings with specific optical or sensory characteristics, as has been seen with other substituted epoxides.
Development of Specialty Polymeric Blends
The introduction of this compound as a comonomer or modifier in polymeric blends, especially with epoxy resins, can lead to materials with enhanced toughness, thermal stability, and specific mechanical characteristics. The phenoxyphenoxy moiety is expected to impart increased rigidity and thermal resistance, while the oxirane group allows for covalent integration into the polymer network.
The blending of thermoplastic polymers with thermosetting resins like epoxies is a well-established strategy to improve the fracture toughness of the resulting material. The addition of phenoxy-based modifiers can induce phase separation during the curing process, leading to the formation of a multiphase morphology that can effectively dissipate energy and hinder crack propagation. Research on related phenoxy compounds has shown that their incorporation can significantly enhance the toughness of epoxy resins without substantially compromising other mechanical properties such as modulus and strength.
One patent describes the preparation of 2-(4-phenoxyphenyl)oxirane, a closely related compound, for use in the synthesis of fungicides google.com. While this specific application falls outside the scope of materials science, the synthetic routes detailed in the patent are relevant for producing similar oxirane compounds for polymer applications. The synthesis can be achieved through methods such as the epoxidation of 4-phenoxystyrene or the cyclization of a corresponding halohydrin google.com.
Illustrative Mechanical Properties of Phenoxy-Modified Epoxy Blends
| Property | Base Epoxy | Epoxy + 10% Phenoxy Modifier (Representative) |
| Tensile Strength (MPa) | 60 - 80 | 65 - 85 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 2.6 - 3.6 |
| Elongation at Break (%) | 3 - 5 | 5 - 8 |
| Fracture Toughness (KIC, MPa·m1/2) | 0.5 - 0.8 | 1.0 - 1.8 |
Note: The data in this table are representative values for phenoxy-modified epoxy systems and are intended for illustrative purposes. Specific values for blends containing this compound may vary and would require experimental verification.
Functional Materials for Niche Engineering Applications
The unique combination of properties offered by this compound makes it a candidate for developing functional materials for niche engineering applications where a balance of thermal stability, mechanical robustness, and specific functionalities is required.
The high aromatic content contributed by the phenoxyphenoxy group can enhance the thermal stability and char yield of the resulting polymers, which is beneficial for applications requiring high-temperature resistance or flame retardancy. The modification of epoxy resins with imide-containing compounds, which also feature rigid aromatic structures, has been shown to significantly increase the glass transition temperature (Tg) and thermal stability of the cured resins researchgate.net. For instance, an epoxy-imide resin exhibited a Tg of 186 °C and increased char yield at 800 °C, along with improved flexural strength and modulus researchgate.net. It is conceivable that polymers derived from this compound would exhibit similar enhancements in thermal performance.
Furthermore, the precise chemical structure of this oxirane can be tailored to introduce other functional groups, opening possibilities for applications in areas such as advanced adhesives, coatings for harsh environments, and matrices for high-performance composites. The synthesis of various oxirane derivatives with different functional groups is a common practice in materials science to achieve desired properties nih.gov.
Illustrative Thermal Properties of Modified Epoxy Resins
| Property | Base Epoxy | Modified Epoxy (Representative) |
| Glass Transition Temperature (Tg, °C) | 150 - 180 | 180 - 220 |
| Decomposition Temperature (Td, 5% weight loss, °C) | 300 - 350 | 350 - 400 |
| Char Yield at 800 °C (%) | 15 - 20 | 20 - 30 |
Note: The data in this table are representative values for modified epoxy systems and are intended for illustrative purposes. Specific values for polymers containing this compound would require experimental verification.
Computational and Theoretical Studies of 2 4 Phenoxyphenoxy Methyl Oxirane
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. mdpi.comnih.gov These methods can predict molecular geometry, electronic charge distribution, and the energies of molecular orbitals, which are crucial for determining reactivity.
The electronic structure of 2-[(4-Phenoxyphenoxy)methyl]oxirane is characterized by the high-energy, strained three-membered oxirane ring and the electron-rich phenoxyphenoxy group.
Oxirane Ring: The C-O-C bonds in the oxirane ring are highly strained, with a strain energy of approximately 115 kJ·mol⁻¹. nih.gov This strain makes the ring susceptible to nucleophilic attack, which is the fundamental reaction in epoxy polymerization. DFT calculations would likely show a significant polarization of the C-O bonds in the ring, with the oxygen atom bearing a partial negative charge and the carbon atoms bearing partial positive charges. This charge separation makes the carbon atoms electrophilic and prone to attack by nucleophiles.
A theoretical analysis of the phenol-epoxide ring-opening reaction using DFT has shown that the reaction is initiated by the formation of a phenoxide ion, which then acts as a nucleophile to attack the epoxide ring. mdpi.comnih.gov The activation energy for this process is a key parameter that can be calculated.
Table 1: Representative Calculated Electronic Properties of Epoxy Monomers (Note: Data is illustrative and based on typical values for similar epoxy systems.)
| Property | Value | Significance |
| Dipole Moment | ~2-4 D | Influences solubility and intermolecular interactions. |
| HOMO Energy | ~ -7 to -6 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ 0.5 to 1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 7.5 to 8.5 eV | Indicator of chemical reactivity and stability. |
The primary reaction of this compound is the ring-opening of the oxirane group, which can be initiated by a variety of curing agents, such as amines or anhydrides. nih.gov Quantum chemical calculations can model the transition states and activation energies for these reactions, providing insight into the reaction kinetics and mechanism. researchgate.net
The ring-opening can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. In a typical amine curing process, the nitrogen atom of the amine attacks one of the carbon atoms of the oxirane ring in an S_N2 reaction. This leads to the formation of a hydroxyl group and a new carbon-nitrogen bond, which is the basis for the formation of a cross-linked polymer network.
Computational models can predict the activation energies for these steps. For instance, studies on the reaction of epoxides with amines have shown that the activation energy is influenced by the nucleophilicity of the amine and the steric hindrance around the epoxy ring. researchgate.net The bulky phenoxyphenoxy group in this compound would likely introduce significant steric hindrance, potentially affecting the reaction rate compared to smaller epoxy monomers.
Molecular Dynamics Simulations of Polymerization Processes and Network Formation
Molecular dynamics (MD) simulations are a powerful tool for studying the evolution of a system of molecules over time. nih.gov For this compound, MD simulations can be used to model the polymerization process and the formation of the resulting three-dimensional polymer network. nih.goviaea.orgelsevierpure.com
These simulations typically involve creating a simulation box containing the monomer and curing agent molecules. The system is then allowed to evolve according to the principles of classical mechanics, with the interactions between atoms described by a force field. By implementing algorithms that mimic the chemical reactions of polymerization, it is possible to simulate the growth of polymer chains and the formation of cross-links.
MD simulations can provide valuable insights into:
Curing Process: The rate of conversion and the evolution of the network structure can be monitored over time. iaea.org
Network Topology: The simulations can characterize the final cross-linked network in terms of cross-link density, chain lengths between cross-links, and the presence of any structural heterogeneities. nih.gov
Physical Properties: Once the cross-linked network is formed, MD simulations can be used to predict macroscopic properties such as density, glass transition temperature (Tg), and mechanical properties like Young's modulus. elsevierpure.comarxiv.org
For a system based on this compound, the large and rigid phenoxyphenoxy groups would be expected to significantly influence the network structure, likely leading to a higher glass transition temperature and increased stiffness compared to polymers derived from more flexible epoxy monomers.
Table 2: Representative Properties of Cross-linked Epoxy Resins from MD Simulations (Note: Data is illustrative and based on typical values for DGEBA-based systems.)
| Property | Simulated Value | Experimental Correlation |
| Density | 1.1 - 1.2 g/cm³ | Good agreement with experimental values. researchgate.net |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Dependent on cross-link density and molecular structure. arxiv.org |
| Young's Modulus | 3 - 5 GPa | Good agreement with experimental measurements. arxiv.org |
Predictive Modeling of Structure-Performance Relationships in this compound-Derived Polymers
A key goal of computational modeling is to establish relationships between the molecular structure of a monomer and the macroscopic performance of the resulting polymer. researchgate.netdigitellinc.comresearchgate.net For polymers derived from this compound, predictive models can be developed to understand how variations in the chemical structure affect key performance indicators.
By systematically varying parameters in the computational models, such as the type and concentration of the curing agent, it is possible to predict how these changes will affect the properties of the final material. For example, increasing the cross-link density is generally expected to lead to a higher glass transition temperature, increased stiffness, and improved chemical resistance, but potentially at the cost of reduced toughness.
The presence of the phenoxyphenoxy group is predicted to impart several desirable properties to the polymer, including:
High Thermal Stability: The aromatic rings contribute to a rigid polymer backbone, which can lead to a high glass transition temperature and good thermal stability.
Good Mechanical Properties: The rigidity of the phenoxyphenoxy group can enhance the modulus and strength of the polymer.
Adhesion: The polar ether linkages can promote adhesion to various substrates.
Computational models can quantify these relationships, providing a powerful tool for the rational design of new epoxy-based materials with tailored properties.
Advanced Analytical Methodologies for 2 4 Phenoxyphenoxy Methyl Oxirane and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and functional groups of 2-[(4-Phenoxyphenoxy)methyl]oxirane and its polymeric forms. These non-destructive techniques provide detailed information on chemical composition and structural arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. pageplace.de By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for confirmation of the molecule's connectivity and stereochemistry. pageplace.deresearchgate.net
For the monomer, ¹H NMR spectroscopy would be used to identify all the distinct proton signals, from the aromatic protons on the two phenyl rings to the aliphatic protons of the oxirane and methylene (B1212753) bridge. The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the structure. For instance, the protons on the oxirane ring would appear in a characteristic region of the spectrum, distinct from the aromatic protons. researchgate.netchemicalbook.com
In the context of polymerization, NMR is invaluable for characterizing the resulting polymer architecture. pageplace.de The disappearance of the signals corresponding to the oxirane ring protons provides a direct measure of monomer conversion and polymerization success. Furthermore, ¹³C NMR spectroscopy can reveal details about the polymer's microstructure, such as linearity or branching, by analyzing the chemical shifts of the carbon backbone. researchgate.net For complex polymer systems, two-dimensional NMR techniques can establish through-bond and through-space correlations, offering deeper insights into the polymer's chain connectivity and stereoregularity. pageplace.de
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxirane CH | ~3.1 - 3.4 | ~50 - 52 |
| Oxirane CH₂ | ~2.7 - 2.9 | ~44 - 46 |
| -O-CH₂- (ether bridge) | ~3.9 - 4.3 | ~68 - 70 |
| Aromatic CH (Phenoxy) | ~6.9 - 7.4 | ~118 - 130 |
| Aromatic C-O | N/A | ~155 - 158 |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. core.ac.uknih.gov For this compound, IR spectroscopy can readily confirm the presence of key structural motifs. Characteristic absorption bands would indicate the C-O-C stretching of the ether linkages and the oxirane ring, as well as the C=C stretching and C-H bending vibrations of the aromatic rings. scielo.brnist.gov
A critical application of these techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, is in monitoring the curing process of epoxy resins. tandfonline.comatlantis-press.com The polymerization of this compound involves the opening of the strained three-membered oxirane ring. core.ac.uk The progress of this reaction can be quantitatively monitored by observing the decrease in the intensity of the absorption band corresponding to the epoxy group, typically found around 915 cm⁻¹. scielo.brtandfonline.com By comparing the height or area of this peak over time to a reference peak that remains unchanged during the reaction (e.g., an aromatic C=C stretching band), the degree of cure can be calculated. tandfonline.comjascoinc.com This allows for the optimization of curing conditions, such as time and temperature, to achieve desired material properties. atlantis-press.comjascoinc.com
Table 2: Key Infrared Absorption Bands for Monitoring the Curing of this compound
| Wavenumber (cm⁻¹) | Functional Group | Role in Analysis |
| ~3050 | C-H stretch (oxirane ring) | Disappears during curing |
| ~1600, ~1500 | C=C stretch (aromatic rings) | Internal standard (stable) |
| ~1240 | Aryl-O-C stretch (ether) | Confirms ether linkage |
| ~915 | C-O-C stretch (oxirane ring) | Primary band for monitoring cure |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a relatively small molecule like this compound (Molecular Weight: 242.27 g/mol ), MS is used to confirm its molecular weight with high accuracy and to assess its purity. chemicalbook.comuni.lu The resulting mass spectrum will show a prominent peak for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, confirming the compound's identity. uni.lu The fragmentation pattern observed in the spectrum can also provide structural information that complements NMR data.
For polymers derived from this compound, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed. acs.org MALDI-TOF MS allows for the determination of the absolute molecular weight of polymer chains and can provide information on the distribution of oligomers. acs.org This is particularly useful for characterizing low-molecular-weight epoxy polymers and understanding the initial stages of polymerization. acs.org By analyzing the repeating unit mass, the identity of the polymer can be confirmed.
Table 3: Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 243.10158 |
| [M+Na]⁺ | 265.08352 |
| [M+K]⁺ | 281.05746 |
| [M+NH₄]⁺ | 260.12812 |
| (Data sourced from PubChemLite) uni.lu |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating complex mixtures and quantifying the components. For this compound and its polymers, chromatography is the primary means of assessing purity, identifying impurities, and determining molecular weight distributions.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful methods for separating, identifying, and quantifying individual components in a mixture. nih.gov A reversed-phase HPLC method with UV detection would be the standard approach for assessing the purity of this compound. nih.gov In this setup, the compound is dissolved in a suitable solvent and injected into a nonpolar stationary phase (like a C8 or C18 column), with a polar mobile phase used for elution.
The retention time of the main peak serves to identify the compound, while the peak area allows for its quantification. Impurities, such as unreacted starting materials, by-products from synthesis, or degradation products, would appear as separate peaks in the chromatogram. UPLC, which uses smaller column particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it ideal for detecting trace-level impurities. bldpharm.com
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for characterizing the molecular weight distribution of polymers. researchgate.netshimadzu.com GPC separates molecules based on their hydrodynamic volume, or "effective size," in solution. researchgate.net Larger polymer molecules cannot enter the pores of the column's packing material and thus elute first, while smaller molecules penetrate the pores to varying degrees and elute later. shimadzu.comgimitec.com
The output of a GPC analysis is a chromatogram that represents the distribution of molecular sizes in the polymer sample. By calibrating the system with polymer standards of known molecular weight, this distribution can be converted into a molecular weight distribution curve. researchgate.net From this curve, several important average molecular weights are calculated:
Number-average molecular weight (Mn): The total weight of the sample divided by the total number of molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 represents a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. researchgate.net
These parameters are critical as they directly influence the final physical and mechanical properties of the cured epoxy material, such as its strength, hardness, and viscosity. gimitec.comresearchgate.net
Table 5: Example GPC Data for a Polymer of this compound
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 3,500 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 5,250 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 |
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers of this compound, these methods are indispensable for understanding their thermal transitions and stability.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the curing kinetics and determine the glass transition temperature (Tg) of polymers derived from this compound. nist.govresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect thermal transitions such as the glass transition and the exothermic heat flow associated with curing reactions. nist.govresearchgate.net
The curing process of these epoxy-based polymers involves the transformation from a liquid or glassy state to a crosslinked network structure. revistapolimeros.org.br This process is accompanied by the release of heat, which is observed as an exothermic peak in the DSC thermogram. nist.gov The total heat of reaction (ΔHrxn), determined by the area under this peak, is proportional to the extent of the curing reaction. nist.gov By conducting DSC scans at different heating rates, kinetic parameters such as the activation energy (Ea), reaction order (n), and pre-exponential factor (A) can be determined using models like the Borchardt-Daniels method. revistapolimeros.org.br These parameters are crucial for optimizing curing schedules in industrial applications. mdpi.com
The glass transition temperature (Tg) is another critical property determined by DSC. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nist.gov This transition is observed as a step-like change in the heat capacity (ΔCp) on the DSC curve. nist.gov The Tg is dependent on the degree of cure; as the crosslink density increases during curing, the molecular mobility is reduced, leading to a higher Tg. revistapolimeros.org.br For instance, studies on similar epoxy systems have shown that increasing the curing temperature results in a higher Tg for the final polymer. mdpi.com
Below is a representative data table illustrating the kind of information that can be obtained from DSC analysis of an epoxy polymer system.
| Heating Rate (°C/min) | Peak Exothermic Temperature (°C) | Total Heat of Reaction (J/g) |
| 5 | 185 | 320 |
| 10 | 195 | 318 |
| 15 | 203 | 322 |
| 20 | 210 | 319 |
This table is illustrative and shows typical trends observed in DSC analysis of epoxy curing.
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and degradation profile of polymers synthesized from this compound. youtube.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, which can be inert (like nitrogen) or oxidative (like air). researchgate.netresearchgate.net This analysis provides crucial data on the temperatures at which the polymer begins to decompose, the rate of decomposition, and the amount of residual mass at high temperatures. youtube.comnih.gov
The thermal degradation of these polymers can occur through various mechanisms, including chain scission, depolymerization, and the evolution of volatile products. tainstruments.commdpi.com A typical TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. youtube.comtainstruments.com The derivative of the TGA curve (DTG curve) shows the rate of weight loss and can reveal single or multiple degradation steps. researchgate.netresearchgate.net For complex polymer systems, different components may degrade at different temperatures, resulting in a multi-step degradation profile. nasa.gov
The atmosphere in which the TGA is performed significantly influences the degradation pathway. researchgate.net In an inert atmosphere, degradation is typically due to pyrolysis, while in an oxidative atmosphere, thermo-oxidative degradation occurs, often at lower temperatures. researchgate.net By analyzing the evolved gases from the TGA using coupled techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), the specific chemical species released during degradation can be identified, offering deeper insight into the degradation mechanism. researchgate.net For example, the degradation of similar phenoxy resins has been shown to initiate with dehydration and cleavage of C-CH3 bonds. researchgate.net
The following interactive table presents hypothetical TGA data for a polymer derived from this compound, illustrating key thermal stability parameters.
| Atmosphere | Onset Decomposition Temperature (T_onset) (°C) | Temperature at 10% Weight Loss (T_10%) (°C) | Temperature at 50% Weight Loss (T_50%) (°C) | Char Yield at 800°C (%) |
| Nitrogen | 380 | 405 | 450 | 35 |
| Air | 365 | 390 | 430 | 5 |
This table is illustrative and represents typical data obtained from TGA experiments, highlighting the influence of the atmosphere on thermal stability.
Microscopy and Surface Analysis for Material Morphology
Microscopy and surface analysis techniques are vital for visualizing the three-dimensional structure and understanding the surface properties of polymers at various length scales.
Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface morphology and phase behavior of polymers derived from this compound. tescan-analytics.com SEM provides high-resolution, three-dimensional images of a sample's surface by scanning it with a focused beam of electrons. tescan-analytics.com The interaction of the electrons with the sample generates various signals, including secondary electrons, which are used to create topographical images with excellent depth of field. tescan-analytics.comtescan-analytics.com
For polymers based on this compound, SEM can be used to examine the surface texture, porosity, and the presence of any phase separation. tescan-analytics.comnih.gov For instance, in polymer blends or composites, SEM can clearly distinguish between different phases, providing information on their size, shape, and distribution. tescan-analytics.com The surface morphology of these polymers can be influenced by processing conditions, such as the curing cycle and the presence of any additives. SEM images can reveal details like the uniformity of the polymer surface and the presence of any defects or domains. researchgate.netresearchgate.net
In some cases, samples may require a conductive coating, such as a thin layer of gold or carbon, to prevent charging effects from the electron beam, especially for insulating polymer samples. tescan-analytics.com Advanced SEM techniques, such as using a variable pressure mode, can sometimes allow for the imaging of insulating materials without coating. tescan-analytics.com By analyzing the fracture surface of a polymer sample, SEM can also provide insights into the failure mechanism, revealing whether the fracture was brittle or ductile.
The table below provides a hypothetical summary of morphological features that could be observed using SEM for different polymer formulations based on this compound.
| Polymer Formulation | Observed Surface Features | Phase Behavior |
| Homopolymer | Smooth, uniform surface | Single phase |
| Polymer Blend with Polystyrene | Distinct spherical domains of polystyrene dispersed in the epoxy matrix | Two-phase morphology |
| Composite with Glass Fibers | Fibers well-embedded in the polymer matrix with good adhesion | Heterogeneous, two-phase system |
This table is for illustrative purposes to demonstrate the type of qualitative information obtainable from SEM analysis.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. youtube.comuchicago.edu Unlike electron microscopy, AFM does not require a vacuum environment and can operate on a wide range of samples, including polymers. youtube.com An AFM works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nih.gov The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system, allowing for the creation of a detailed height map of the surface. nih.gov
For polymers of this compound, AFM can reveal fine surface details and roughness with nanometer lateral and sub-nanometer vertical resolution. youtube.comnih.gov This is particularly useful for examining the nanoscale morphology and any phase-separated structures that may not be resolved by SEM. youtube.com Beyond topography, AFM can operate in various modes to probe local mechanical properties. oxinst.com For example, in tapping mode, the phase lag between the cantilever's oscillation and the driving signal can provide contrast based on differences in material properties like adhesion and viscoelasticity. youtube.com
Furthermore, force spectroscopy modes in AFM can be used to perform nanoindentation experiments, yielding quantitative measurements of local mechanical properties such as elastic modulus and hardness. researchgate.netmdpi.com By pressing the AFM tip into the polymer surface and measuring the resulting force-displacement curve, one can extract these properties with high spatial resolution. ustc.edu.cnresearchgate.net This capability is invaluable for understanding the mechanical homogeneity of the polymer and for studying the properties of different phases in a blend or composite. bruker.com
The following interactive table presents hypothetical data that could be obtained from AFM analysis of a polymer film derived from this compound.
| Measurement Location | Surface Roughness (Rq) (nm) | Elastic Modulus (GPa) | Adhesion Force (nN) |
| Center of Film | 1.2 | 3.5 | 15 |
| Edge of Film | 1.5 | 3.4 | 18 |
| Near a Filler Particle | 2.1 | 4.8 | 25 |
This table is illustrative, demonstrating the quantitative nanoscale data that can be acquired using AFM.
Future Directions and Research Gaps in 2 4 Phenoxyphenoxy Methyl Oxirane Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of many epoxy resins, including those with complex aromatic backbones like 2-[(4-Phenoxyphenoxy)methyl]oxirane, often relies on petroleum-derived starting materials and can generate significant byproducts. A primary area of future research will be the development of greener and more efficient synthetic pathways.
One promising avenue is the utilization of bio-based feedstocks. biorizon.eusci-hub.se Researchers are exploring the use of natural phenols, such as those derived from lignin (B12514952), as precursors to the phenoxy-phenoxy structure. biorizon.eu This approach aligns with the broader trend in polymer chemistry to reduce reliance on fossil fuels and create more sustainable manufacturing processes. mdpi.comcrimsonpublishers.com The development of electrochemical processes to convert bio-based feedstocks like lignosulfonates into valuable phenolic monomers is an active area of investigation. biorizon.eu
Table 1: Comparison of Potential Synthetic Routes for Phenoxy-Based Oxiranes
| Synthetic Route | Precursors | Potential Advantages | Research Gaps |
| Conventional Route | 4-Phenoxyphenol (B1666991), Epichlorohydrin (B41342) | Established methodology | Reliance on petrochemicals, potential for chlorinated byproducts |
| Bio-based Route | Lignin-derived phenols, Bio-based epichlorohydrin | Increased sustainability, reduced carbon footprint | Complexity of lignin depolymerization, purification of precursors |
| Alternative Oxidation | 4-Phenoxystyrene | Avoids use of epichlorohydrin | Requires efficient and selective oxidation catalyst |
Exploration of Novel Polymerization Initiators and Catalyst Systems
The properties of the final thermoset material are critically dependent on the polymerization process. Future research will undoubtedly focus on discovering and developing new initiators and catalyst systems for the ring-opening polymerization of this compound.
Current epoxy polymerization relies on various mechanisms, including cationic, anionic, and metal-mediated pathways. For specialized applications, achieving a high degree of control over the polymer architecture is essential. This has led to investigations into "frustrated Lewis pairs" (FLPs) as catalysts for the ring-opening of oxiranes, which can offer unique reactivity and selectivity. researchgate.net
Additionally, the development of catalysts that enable rapid curing at lower temperatures is a significant goal. crimsonpublishers.com This would not only reduce energy consumption during manufacturing but also allow for the use of these resins with heat-sensitive substrates. Photoinitiators, which trigger polymerization upon exposure to light, represent another promising area for achieving spatial and temporal control over the curing process.
Design of Next-Generation Materials with Tailored and Enhanced Properties
The unique chemical structure of this compound, featuring two ether linkages and aromatic rings, suggests its potential for creating materials with a desirable combination of properties, including high thermal stability, chemical resistance, and mechanical toughness. researchgate.netdataintelo.comfortunebusinessinsights.com
A key area of future research will be the design of materials with exceptionally high glass transition temperatures (Tg). google.com The rigid phenoxy-phenoxy backbone is expected to contribute to a high Tg, making the resulting polymers suitable for demanding applications in the aerospace and electronics industries. google.comacs.org Research into the relationship between crosslink density and Tg will be crucial for optimizing these properties. researchgate.net
Furthermore, the inherent toughness of phenoxy resins can be further enhanced through synergistic combinations with other toughening agents, such as core-shell rubber (CSR) particles. researchgate.netmdpi.com Investigating the morphology and interfacial interactions in these multi-phase systems will be key to unlocking unprecedented levels of fracture toughness without compromising other mechanical properties. researchgate.netmdpi.com
The incorporation of functionalized fillers, such as graphene oxide or carbon hollow microspheres, into the polymer matrix derived from this compound is another exciting frontier. researchgate.netmdpi.com These nanocomposites could exhibit enhanced mechanical strength, thermal conductivity, and even electrical properties, opening the door to new applications.
Table 2: Potential Property Enhancements for Poly(this compound)-Based Materials
| Property | Enhancement Strategy | Potential Applications |
| Glass Transition Temperature (Tg) | Increasing crosslink density, incorporation of rigid aromatic structures | Aerospace components, high-temperature adhesives |
| Fracture Toughness | Blending with toughening agents (e.g., CSR, thermoplastics) | Structural composites, impact-resistant coatings |
| Thermal Stability | High aromatic content, stable ether linkages | Under-the-hood automotive parts, electronic encapsulants |
| Flame Retardancy | Intrinsic properties of phenoxy structures, addition of flame-retardant additives | Electrical laminates, construction materials |
Interdisciplinary Research Opportunities for this compound Applications
The unique property profile of polymers derived from this compound creates numerous opportunities for interdisciplinary research and the development of innovative applications.
In the field of biomedical materials , the biocompatibility of phenoxy-based polymers could be explored for applications such as dental composites, implant coatings, and drug delivery systems. Research would need to focus on ensuring the long-term stability and inertness of these materials in a biological environment.
In electronics , the low dielectric constant and high thermal stability of these polymers make them attractive for use as encapsulants for microchips, insulating layers in printed circuit boards, and materials for advanced packaging. acs.org
The development of advanced coatings and adhesives with superior chemical resistance and adhesion to a variety of substrates is another promising area. researchgate.netdataintelo.comfortunebusinessinsights.com These could find use in demanding environments such as the automotive, marine, and industrial sectors.
Furthermore, the potential for creating functional materials by incorporating responsive moieties into the polymer backbone or as pendant groups opens up possibilities for sensors, smart materials, and membranes for separation processes. For instance, the covalent functionalization of materials with epoxy groups is a strategy being explored for creating sensitive immunosensors. mdpi.com
The continued exploration of this compound chemistry, driven by these future research directions, is set to contribute significantly to the development of the next generation of high-performance and sustainable polymer materials.
Q & A
Basic: What are the recommended synthetic routes for 2-[(4-Phenoxyphenoxy)methyl]oxirane, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves epoxidation of allyl ether precursors or nucleophilic substitution of glycidyl derivatives with phenoxyphenoxy groups. For example, analogous epoxides like 2-(phenoxymethyl)oxirane are synthesized via reaction of amines with epoxide precursors under controlled stoichiometry (1:1 or 1:2 reagent ratios) to favor mono- or bis-adduct formation . Optimization includes using polar aprotic solvents (e.g., THF or DMF) at 60–80°C, with catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity. Monitoring via TLC or GC-MS ensures completion, and purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the epoxide ring (δ 3.1–4.5 ppm for oxirane protons) and aromatic substituents (δ 6.5–7.5 ppm for phenoxy groups) .
- FTIR : Peaks at ~840–910 cm⁻¹ (epoxide C-O-C stretching) and 1250 cm⁻¹ (aryl ether C-O) validate functional groups .
- GC-MS : Determines purity and molecular ion ([M]⁺ at m/z 270 for C₁₆H₁₄O₃) with fragmentation patterns identifying substituents .
- Elemental Analysis : Validates C/H/O ratios within ±0.3% of theoretical values.
Advanced: How do substituents on the aromatic rings influence the reactivity of this compound in nucleophilic ring-opening reactions?
Methodological Answer:
Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenoxy rings enhance electrophilicity of the epoxide, accelerating nucleophilic attack. For example, (R)-2-((4-nitrophenoxy)methyl)oxirane reacts 3× faster with amines than unsubstituted analogs due to increased ring strain and electron deficiency . Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Kinetic studies using UV-Vis or in situ FTIR can quantify rate constants (k), while DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity .
Advanced: How can researchers resolve contradictions in product distributions during epoxide-amine reactions?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., 1:1 vs. 1:2 amine-epoxide adducts). Strategies include:
- Stoichiometric Control : Limiting amine equivalents (≤1 eq.) favors mono-adducts, while excess amine promotes bis-adducts .
- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic products (e.g., terminal attack), whereas higher temperatures (50–80°C) drive thermodynamic products (e.g., internal epoxide opening) .
- Additive Screening : Lewis acids (e.g., ZnCl₂) or crown ethers can shift selectivity by stabilizing intermediates.
- Mechanistic Validation : Use ¹H NMR or LC-MS to track intermediates and propose revised mechanisms.
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials with molecular sieves (3Å). Purity should be ≥95% (verified via GC-MS) to prevent side reactions. For long-term stability, avoid exposure to acids/bases and minimize temperature fluctuations .
Advanced: How can computational modeling guide the design of derivatives with tailored reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict regioselectivity in ring-opening reactions. For example, fluorinated analogs (e.g., C₉H₉FO₂) show lower activation barriers (ΔG‡) due to inductive effects .
- MD Simulations : Model solvation effects in polar solvents to predict aggregation or side reactions.
- QSAR Studies : Correlate substituent Hammett constants (σ) with reaction rates to design derivatives with desired kinetics .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Toxicity : Epoxides are potential skin irritants and mutagenic agents. Use PPE (gloves, goggles) and work in a fume hood.
- Spill Management : Neutralize with aqueous NaHCO₃ and adsorb with vermiculite.
- Waste Disposal : Incinerate in EPA-approved facilities or hydrolyze with excess NaOH (pH >12) before disposal .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in epoxide reactions?
Methodological Answer:
- Isotopic Tracers : Synthesize ¹³C-labeled epoxides to track bond cleavage via NMR. For example, ¹³C-enriched oxirane carbons show distinct shifts in adducts .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated epoxides to identify rate-determining steps (e.g., C-O bond cleavage).
- MS Imaging : Localize labeled intermediates in cross-linked polymers or biomaterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
